molecular formula C9H7F3N4S B1472506 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1211581-70-2

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1472506
CAS No.: 1211581-70-2
M. Wt: 260.24 g/mol
InChI Key: LAQPJXSVVITSFM-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound features a thiazole core linked to a pyrimidine ring, a structural motif prevalent in the development of kinase inhibitors . Molecules based on the thiazole-pyrimidine architecture have been extensively investigated for their potential to modulate key cellular signaling pathways. Specifically, analogous compounds have demonstrated potent activity as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and transcription . For instance, certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been designed as selective CDK9 inhibitors, which can downregulate short-lived anti-apoptotic proteins like Mcl-1 and induce apoptosis in cancer cells . The inclusion of a trifluoromethyl group on the pyrimidine ring is a common strategy in lead optimization, as it can significantly influence a compound's potency, metabolic stability, and cellular permeability. Researchers may explore this particular compound for its potential efficacy in biochemical and cellular assays related to oncology and kinase biology. Its core structure serves as a versatile template for probing protein kinase function and developing novel therapeutic agents for proliferative diseases .

Properties

IUPAC Name

4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPJXSVVITSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H8F3N5S\text{C}_{10}\text{H}_{8}\text{F}_3\text{N}_5\text{S}

This compound features a thiazole ring fused with a pyrimidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study examining various thiazole derivatives, including the target compound, it was found that:

  • Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
  • The compound showed promising activity against Pseudomonas aeruginosa , with an MIC of 100 µg/mL, although it was less effective than chloramphenicol (MIC = 50 µg/mL) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Comparison
This compoundP. aeruginosa100Chloramphenicol (50)
Candida albicans200Nystatin (100)
Aspergillus niger200Nystatin (100)

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. Notably:

  • The compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting potential for development as an anticancer agent .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23115
HepG220
A549 (Lung)30

The biological activity of thiazole derivatives is often linked to their ability to interact with specific biological targets. For instance, the compound has been shown to induce ferroptosis in cancer cells, a form of regulated cell death characterized by the accumulation of lipid peroxides . This mechanism is particularly relevant for compounds designed to target cancer cells selectively.

Target Proteins

Research has identified several potential targets for thiazole compounds:

  • GPX4 Protein : A key player in ferroptosis regulation, inhibition of GPX4 leads to increased lipid peroxidation and subsequent cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thiazole derivatives. The results indicated that the inclusion of electron-withdrawing groups such as trifluoromethyl significantly enhanced antibacterial activity .
  • Anticancer Screening : A series of analogs were synthesized and screened for their cytotoxic effects on multiple cancer cell lines. The study concluded that modifications at specific positions on the thiazole ring could enhance potency against certain cancers .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the primary applications of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is its potential role in cancer treatment. Research indicates that compounds containing thiazole and pyrimidine moieties often exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:
In a study published in a patent document, compounds related to this structure were evaluated for their efficacy against proliferative disorders such as cancer. The findings suggested that modifications to the thiazole and pyrimidine components could enhance potency against specific cancer types .

2. Antimicrobial Properties

Another notable application is in the field of antimicrobial agents. The trifluoromethyl group is known to enhance the bioactivity of compounds, making them effective against bacterial strains.

Case Study:
Research has demonstrated that similar thiazole-pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. This suggests that this compound could be further explored for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against various bacterial strains
Potential Drug CandidateInvestigated for therapeutic use in multiple diseases

Pharmaceutical Development

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with biological targets can be optimized through structural modifications.

3. Drug Formulation

The compound can be utilized in formulating new drugs, particularly those targeting specific receptors or enzymes involved in disease pathways. The trifluoromethyl group can enhance lipophilicity, improving absorption and bioavailability.

Case Study:
A recent formulation study highlighted the importance of optimizing the physicochemical properties of thiazole derivatives to achieve desired pharmacokinetic profiles. This approach is crucial for developing effective oral or injectable medications .

Comparison with Similar Compounds

CYC116 (4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)

  • Structural Differences: Substituent: CYC116 contains a 4-morpholinophenylamino group on the pyrimidine ring, whereas the target compound has a trifluoromethyl group. Electron Effects: The -CF₃ group is strongly electron-withdrawing, while the morpholino group is electron-rich and capable of hydrogen bonding.
  • Biological Activity: CYC116 is a pan-Aurora kinase inhibitor with IC₅₀ values of 8 nM (Aurora A) and 9.2 nM (Aurora B). It suppresses histone H3 phosphorylation and induces polyploidy, leading to mitotic failure in cancer cells .
  • Pharmacokinetics :
    • CYC116 is orally bioavailable, a critical advantage for clinical use. The -CF₃ group in the target compound may improve metabolic stability but could reduce solubility due to increased lipophilicity .

5-(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-66-6)

  • Structural Differences :
    • Core Heterocycle : This compound substitutes pyrimidine with pyridine, altering electronic properties and binding interactions.
    • Substituent : A cyclopropyl group with -CF₃ replaces the pyrimidine’s -CF₃ in the target compound.
  • Biological Implications: The pyridine core may reduce binding affinity compared to pyrimidine-based analogs.

4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine

  • Structural Differences :
    • A phenylcyclopentyl group replaces the -CF₃ substituent.
  • Activity and Pharmacokinetics :
    • The bulky phenylcyclopentyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Such substitutions are less common in kinase inhibitors due to steric hindrance .

4-Methyl-5-(5-fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)thiazol-2-amine (12q)

  • Structural Differences: Incorporates a fluorine atom and a morpholinophenylamino group on the pyrimidine.
  • Biological Activity: Fluorine enhances electronegativity and binding through dipole interactions. The morpholino group improves solubility and may engage in hydrogen bonding with kinase targets. This compound showed 98% purity and inhibitory activity against CDK9 .
  • Comparison :
    • The target compound’s -CF₃ group may offer similar electronegativity but with greater metabolic resistance compared to fluorine .

Preparation Methods

Synthesis of the Thiazole Core with Methyl Substitution

The synthesis typically starts with the formation of the 4-methylthiazole ring system. A common approach involves the reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Compound 1). This intermediate contains a methylamino group at the 2-position, which is often masked as a tert-butoxycarbonate to prevent interference in subsequent steps (Compound 2).

Functionalization at the 5-Position of Thiazole

To introduce substituents at the 5-position of the thiazole ring, alkylation reactions are employed. For example, alkylation of the tert-butoxycarbonate-masked intermediate with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (Compound 3) with a yield of approximately 72%.

Subsequent conversion of this intermediate to enaminones (Compound 4) is achieved by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA). An alternative method involves bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (Compound 5), followed by treatment with sodium cyanide and DMF–DMA, although this route is less favored due to the toxicity of sodium cyanide.

Introduction of the Pyrimidinyl Moiety Bearing Trifluoromethyl Group

The coupling of the functionalized thiazole intermediates with pyrimidine derivatives bearing trifluoromethyl groups is a crucial step. This is typically accomplished by condensation reactions between the prepared enaminones and appropriately substituted phenylguanidines or guanidine derivatives under microwave irradiation or reflux conditions to form the pyrimidine ring fused to the thiazole core (Compounds 27a–l).

For example, enaminones with a trifluoromethyl substituent at the 4-position of the thiazole ring (Compound 15) are reacted with phenylguanidines to yield the target pyrimidinylthiazole compounds.

Alternative Synthetic Routes via Thiazole Acetylation and Enaminone Formation

Another synthetic strategy involves the preparation of 5-acetylthiazoles by reacting thioureas with 3-chloro-2,4-pentanedione or related diketones, followed by conversion to enaminones through reaction with DMF-DMA or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent).

These enaminones serve as building blocks for pyrimidin-2-amine derivatives. The pyrimidine ring formation involves cyclization reactions between enaminones and guanidines, often facilitated by microwave irradiation or heating.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1) 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine Not specified Initial thiazole core formation
Masking of methylamino group (2) tert-butoxycarbonate protection Not specified Prevents interference in subsequent steps
Alkylation to tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (3) Alkylation with cyanomethanide 72 Key intermediate for further elaboration
Conversion to enaminone (4) Reflux in DMF–DMA Not specified Enables subsequent pyrimidine ring formation
Pyrimidine ring formation (27a–l) Condensation with phenylguanidines, microwave irradiation Not specified Final coupling step to form target compound
5-Acetylthiazole formation Thioureas + 3-chloro-2,4-pentanedione (Hantzsch–Traumann method) Good to excellent (82–100) Alternative route for thiazole derivatives
Enaminone formation Reflux with DMF-DMA or Bredereck’s reagent Not specified Precursor for pyrimidine synthesis

Summary of Preparation Strategy

The preparation of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine involves:

  • Constructing the thiazole core with a methyl substituent.
  • Functionalizing the thiazole at the 5-position with reactive groups such as cyanoacetyl or acetyl moieties.
  • Converting these intermediates into enaminones.
  • Coupling the enaminones with suitably substituted guanidines to form the pyrimidine ring bearing the trifluoromethyl substituent.
  • Employing protection strategies and optimized reaction conditions to maximize yield and selectivity.

This comprehensive synthetic approach is supported by detailed research findings from peer-reviewed sources, demonstrating efficient and selective preparation methods for this complex heterocyclic compound.

Q & A

Basic: What are the common synthetic routes for 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine?

The compound is typically synthesized via multi-step reactions involving:

  • Acylation of intermediates : For example, 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine reacts with acylating agents (e.g., p-fluorobenzoyl chloride) followed by amination to introduce the trifluoromethyl-pyrimidine moiety .
  • Cyclocondensation : Thiazole ring formation using potassium thiocyanate and concentrated sulfuric acid, as seen in analogous thiazole derivatives .
  • Cross-coupling reactions : Palladium-catalyzed coupling to attach the pyrimidine group to the thiazole core, ensuring regioselectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • X-ray crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving hydrogen-bonding networks and torsion angles, as demonstrated in structurally similar compounds .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns, with 2D techniques (e.g., COSY, HSQC) for complex splitting .
  • HPLC-MS : To assess purity and validate molecular weight, particularly for intermediates prone to side reactions .

Basic: What biological targets or activities are associated with this compound?

The thiazole-pyrimidine scaffold is linked to:

  • Aurora kinase inhibition : Analogous compounds (e.g., 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) show anticancer activity via kinase inhibition, suggesting potential mechanistic overlap .
  • Antimicrobial properties : Thiazole derivatives often exhibit activity against bacterial/fungal strains, though specific assays for this compound are needed .

Advanced: How can researchers optimize synthetic yields while minimizing side products?

Strategies include:

  • Temperature control : Lowering reaction temperatures during acylation steps to reduce undesired polymerization .
  • Catalyst screening : Testing palladium ligands (e.g., XPhos) to enhance cross-coupling efficiency .
  • Purification protocols : Using flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) to isolate intermediates .

Advanced: How can structural ambiguities in crystallographic data be resolved?

  • Twinned data refinement : SHELXL’s TWIN and BASF commands can model twin domains, critical for compounds prone to crystal twinning .
  • Hydrogen-bonding analysis : Validate intermolecular interactions (e.g., N–H···N) using Mercury software to confirm packing motifs .
  • Comparative DFT calculations : Align experimental bond lengths/angles with theoretical models to resolve discrepancies .

Advanced: How to address contradictions in reported biological activity data?

  • Dose-response validation : Reproduce assays across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects .
  • Orthogonal assays : Combine kinase inhibition studies with apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to distinguish true activity from artifact .

Advanced: What strategies improve selectivity when designing derivatives?

  • Structure-activity relationship (SAR) studies : Modify the pyrimidine substituents (e.g., replacing trifluoromethyl with cyano) to probe steric/electronic effects .
  • Co-crystallization with targets : Resolve binding modes using Aurora kinase X-ray structures to guide rational design .

Advanced: What computational approaches predict binding affinities?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 4UYE) to prioritize high-affinity derivatives .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of key residues (e.g., Lys162 in Aurora kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 2
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4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine

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